N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3

Quantitative bioanalysis Stable isotope dilution LC-MS/MS

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 (CAS 131815-58-2), also known as N-Acetyltyramine-d3, is a deuterated isotopologue of the naturally occurring tyramine derivative N-acetyltyramine. The compound features three deuterium atoms specifically incorporated into the acetyl methyl group (-N-COCD₃), imparting a molecular weight of 182.23 g/mol and a monoisotopic mass of 182.1135 Da, representing a +3.02 Da mass shift relative to the unlabeled protium form (179.22 g/mol; 179.0946 Da).

Molecular Formula C10H13NO2
Molecular Weight 182.23 g/mol
CAS No. 131815-58-2
Cat. No. B032314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
CAS131815-58-2
SynonymsN-(p-Hydroxyphenethyl)acetamide;  N-(4-Hydroxyphenethyl)acetamide-d3;  N-Acetyltyramine-d3;  N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3;  N-Acetyltyramine-d3; 
Molecular FormulaC10H13NO2
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3
InChIKeyATDWJOOPFDQZNK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 (CAS 131815-58-2) and Why Is It Procured?


N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 (CAS 131815-58-2), also known as N-Acetyltyramine-d3, is a deuterated isotopologue of the naturally occurring tyramine derivative N-acetyltyramine [1]. The compound features three deuterium atoms specifically incorporated into the acetyl methyl group (-N-COCD₃), imparting a molecular weight of 182.23 g/mol and a monoisotopic mass of 182.1135 Da, representing a +3.02 Da mass shift relative to the unlabeled protium form (179.22 g/mol; 179.0946 Da) . This stable isotope-labeled analog serves as an internal standard (IS) for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) bioanalysis of N-acetyltyramine in complex biological matrices. It is supplied as a ≥95% pure analytical reference material for research use only .

Workflow

LC-MS/MS quantitative bioanalysis via stable isotope dilution

Selection

Deuterated internal standard with acetyl-CD3 labeling

Use Context

N-acetyltyramine quantification in research matrices

Why Unlabeled N-Acetyltyramine or Alternative Deuterated Analogs Cannot Substitute for N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3


Deuterated internal standards (IS) are not interchangeable due to differences in labeling position, mass shift magnitude, and isotopic purity that directly impact quantitative accuracy in LC-MS/MS assays. The unlabeled N-acetyltyramine (CAS 1202-66-0) cannot serve as an IS because it is chromatographically and mass-spectrometrically indistinguishable from endogenous analyte, precluding separate integration of IS and analyte signals [1]. Alternative deuterated forms such as N-acetyltyramine-d4 incorporate deuterium at different molecular positions, which can alter chromatographic retention time (ΔRT) relative to the analyte, a well-documented phenomenon known as deuterium isotope effect in reversed-phase LC [2]. Furthermore, the specific -d3 labeling of the acetyl moiety in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is essential for tracking phase II conjugation metabolites (e.g., glucuronidation) without label scrambling, as demonstrated by its use as a synthetic precursor for D3-NATOG in onchocerciasis biomarker quantification studies [3].

Unlabeled N-acetyltyramine Co-elutes with endogenous analyte and cannot be distinguished by MS; separate IS integration is not possible.Not interchangeable
Alternative deuterated forms (d4, ring-labeled) Deuterium placement on aromatic or ethylamine positions may shift chromatographic retention and introduce H/D exchange during sample preparation.Retention shift risk
Non-isotopic or 13C-labeled analogs Insufficient mass shift (+1 or +2 Da) risks isotopic cross-talk with the natural-abundance 13C envelope of the analyte in SIM mode.Spectral overlap risk

Quantitative Differentiation Evidence: How N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 Compares to Closest Analogs


Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Baseline Resolution from Unlabeled N-Acetyltyramine in LC-MS/MS SIM Mode

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 provides a +3.02 Da mass shift (monoisotopic mass 182.1135 Da) relative to unlabeled N-acetyltyramine (179.0946 Da) . This mass difference exceeds the minimum recommended Δm ≥ 3 Da for reliable selected ion monitoring (SIM) discrimination in single-quadrupole LC-MS, eliminating isotopic cross-talk between the [M+H]+ ion cluster of the analyte (m/z 180.1) and the internal standard (m/z 183.1). In contrast, a single 13C-labeled analog would only provide +1 Da shift, risking spectral overlap with the natural abundance 13C isotope peak of the analyte (~1.1% per carbon atom) [1].

Mass shift for SIM discrimination
Reported

+3.02 Da

m/z 183.1 [M+H]+ vs. 180.1 unlabeled

Exceeds Δm ≥ 3 Da threshold for clean SIM channel separation

Single-quadrupole LC-MS; positive ESI mode context

Quantitative bioanalysis Stable isotope dilution LC-MS/MS

Deuterium Label Position Specificity: Acetyl-CD3 Labeling Enables Metabolic Fate Tracking Without Scrambling

The three deuterium atoms in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 are located exclusively on the acetyl methyl group (2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide), as confirmed by IUPAC nomenclature and InChI key (ATDWJOOPFDQZNK-FIBGUPNXSA-N) . This specific labeling site is critical: upon enzymatic N-deacetylation, the CD3 label is lost as deuterated acetate, enabling independent tracking of deacetylation vs. aromatic hydroxylation pathways. In contrast, N-acetyltyramine-d4 incorporates deuterium at the aromatic ring and ethylamine chain positions, which can undergo H/D exchange under physiological pH or during phase I metabolism, leading to label scrambling and compromised quantitative accuracy [1]. This positional specificity was exploited in the synthesis of D3-NATOG, where the CD3 label was retained through glucuronidation to generate a diagnostic internal standard [2].

Label position specificity
Class-level

Acetyl-CD3 only

Label lost solely upon N-deacetylation

Supports metabolic pathway tracking without scrambling

Aromatic-ring labels may undergo pH-dependent H/D exchange

Metabolic pathway elucidation Phase II conjugation Stable isotope tracing

Chromatographic Co-Elution Fidelity: Minimal Deuterium Isotope Effect on Reversed-Phase Retention Time

Deuterated internal standards with perdeuterated alkyl groups (-CD3 vs. -CH3) exhibit a small but measurable shift toward shorter retention times in reversed-phase LC due to the lower lipophilicity of C-D bonds compared to C-H bonds [1]. For N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, the magnitude of this deuterium isotope effect is minimized because deuteration is confined to the terminal acetyl group, which has limited interaction with the C18 stationary phase relative to the aromatic phenethyl moiety. Literature data on analogous N-acetylated phenethylamines show that -CD3 labeling of the acetyl group produces a ΔRT of ≤0.03 min under standard gradient conditions, compared to ΔRT of 0.05–0.10 min for ring-deuterated analogs [2]. This near-identical retention ensures that both analyte and IS experience equivalent matrix effects and ionization suppression, a critical requirement for accurate quantitative correction [3].

Co-elution fidelity
Class-level

ΔRT ≤ 0.03 min

vs. 0.05–0.10 min for ring-deuterated analogs

Near-identical retention supports matrix-effect compensation

Reversed-phase C18; water/acetonitrile + 0.1% formic acid gradient

Chromatography Isotope effect Reversed-phase LC

Precursor Compatibility for Phase II Metabolite Internal Standard Synthesis: D3-NATOG Application

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 serves as the direct deuteration precursor for synthesizing D3-N-acetyltyramine-O-β-glucuronide (D3-NATOG), the internal standard used in validated LC-MS assays for the onchocerciasis biomarker NATOG . The synthesis proceeds via enzymatic glucuronidation of the d3-precursor, and the resulting D3-NATOG internal standard enabled precise quantification of urinary NATOG with a reported average concentration of 42.8 ± 3.7 mM in O. volvulus-positive samples vs. 6.4 ± 0.7 mM in negative controls (P < 0.0001) [1]. Without the acetyl-CD3 labeled precursor, synthesis of a structurally faithful deuterated internal standard for NATOG would require multi-step deuteration of the glucuronide conjugate itself, a more costly and lower-yielding synthetic route [2].

D3-NATOG precursor compatibility
Head-to-head
Target: 42.8 ± 3.7 mM (positive) Baseline: 6.4 ± 0.7 mM (negative)

6.7-fold difference; P

Supports biomarker quantification assay context

LC-MS/MS MRM; human urine research matrix

Biomarker quantification Metabolomics Onchocerciasis diagnostics

Physical Property Comparison: Predicted Boiling Point and Density vs. Unlabeled N-Acetyltyramine

The predicted physicochemical properties of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 closely mirror those of the unlabeled compound, with a predicted boiling point of 424.1 ± 28.0 °C (vs. 424.1 °C for the protium form), a calculated density of 1.1 ± 0.1 g/cm³ (identical to unlabeled), and a flash point of 210.3 ± 24.0 °C . However, the deuterated compound exhibits a measurably different melting behavior; the unlabeled N-acetyltyramine (TCI ≥98% purity) has a melting point range of 130.0–134.0 °C , while the deuterated compound's melting point may differ slightly due to the increased molecular mass and altered crystal lattice energy associated with C-D bonds (shorter bond length, higher bond dissociation energy) [1]. These differences, while subtle, are relevant for identity confirmation by melting point determination and differential scanning calorimetry (DSC) during incoming quality control of the reference standard.

Physicochemical parity
Data to verify

ΔMW +3.01 g/mol

BP 424.1 ± 28.0 °C; density 1.1 ± 0.1 g/cm³

Supports sample-prep equivalence; melting point may differ

Predicted data; experimental MP not reported for d3 form

Physicochemical properties Reference standard Quality control

Where N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 Delivers the Strongest Scientific and Procurement Advantage


LC-MS/MS Quantification of Endogenous N-Acetyltyramine in Plasma and Urine Metabolomics Studies

For metabolomics studies requiring absolute quantification of N-acetyltyramine as a trace amine or neurotransmitter metabolite, N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is the optimal internal standard. Its +3 Da mass shift permits clean SIM or MRM channel selection (e.g., m/z 180.1 → 121.0 for analyte; m/z 183.1 → 124.0 for IS) without isotopic interference from the endogenous analyte pool . The acetyl-CD3 label position ensures that the IS chromatographically co-elutes with the target analyte (ΔRT ≤ 0.03 min), correcting for matrix-dependent ion suppression that is prevalent in urine and plasma extracts [1].

Synthesis of D3-NATOG Internal Standard for Onchocerciasis Biomarker Diagnostic Assays

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is the required deuteration precursor for enzymatic synthesis of D3-N-acetyltyramine-O-β-glucuronide (D3-NATOG), which has been validated as an internal standard in LC-MS/MS assays quantifying the onchocerciasis biomarker NATOG in human urine . In a 2017 validation study, use of D3-NATOG (derived from this d3 precursor) enabled precise differentiation between O. volvulus-infected individuals (42.8 ± 3.7 mM NATOG) and uninfected controls (6.4 ± 0.7 mM, P < 0.0001), demonstrating the essential role of the deuterated precursor in achieving diagnostic specificity [2].

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies of N-Acetyltyramine Analogs

In DMPK laboratories evaluating the metabolic stability of N-acetyltyramine-derived drug candidates, N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 serves as a stable isotope-labeled internal standard for quantifying parent compound depletion in hepatocyte or microsomal incubations. The acetyl-CD3 label remains stable during phase I oxidation reactions (CYP450-mediated aromatic hydroxylation) and is only lost upon specific N-deacetylase activity, allowing researchers to independently quantify deacetylation rates vs. other metabolic pathways [3].

Forensic Toxicology: Discrimination of N-Acetyltyramine from Isomeric Interferences in Postmortem Samples

Forensic toxicology laboratories face the challenge of distinguishing N-acetyltyramine from its structural isomer 3,4-methylenedioxyamphetamine (MDA) in putrefied postmortem blood, as these compounds share identical elemental composition and cannot be distinguished by high-resolution MS alone [4]. Addition of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 as an internal standard at the pre-extraction stage provides a retention-time-matched deuterated reference that confirms the identity of the chromatographic peak corresponding to N-acetyltyramine through co-elution and parallel MRM transition monitoring, reducing the risk of false-positive MDA reporting.

Application
Selection Property
Validation Focus
N-Acetyltyramine quantification in research matrices
+3 Da mass shift for SIM/MRM channel selection
Matrix-effect correction and ion suppression review
Onchocerciasis biomarker research studies
Acetyl-CD3 precursor for D3-NATOG IS synthesis
Biomarker quantification assay context
In vitro metabolism research (DMPK)
Label stability during phase I oxidation
Deacetylation vs. hydroxylation pathway interpretation
Forensic isomer discrimination research
Retention-time-matched deuterated reference
Chromatographic co-elution identity confirmation
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